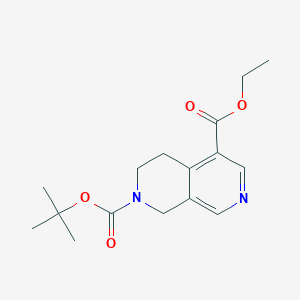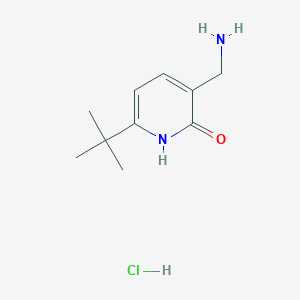
3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of aminomethylpyridine, which is a type of organic compound containing a pyridine ring . Pyridine is a basic heterocyclic organic compound, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The aminomethyl group (-NH2) is a functional group comprised of a nitrogen atom attached to a methyl group and a hydrogen atom .
Chemical Reactions Analysis
The chemical reactions involving aminomethylpyridines can be complex and varied. One study discusses the use of o-aminomethyl groups in carbohydrate sensing using phenylboronic acids . Another study mentions a reaction involving trimethyl orthoacetate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area can be determined .Scientific Research Applications
Synthesis and Structural Studies
- Research by Çolak et al. (2021) focused on the synthesis and characterization of compounds related to 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound with structural similarities to 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride. Their study included X-ray crystallographic analysis, revealing insights into the molecular structure and intramolecular hydrogen bonding of these compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
Organic Chemistry and Compound Synthesis 2. Ranade and Georg (2014) described the synthesis of 3,4-dihydro-1,2-oxazepin-5(2H)-ones and 2,3-dihydropyridin-4(1H)-ones from β-substituted β-hydroxyaminoaldehydes, providing a methodology relevant to the synthesis of related dihydropyridinone compounds. This research contributes to the broader understanding of synthesizing complex molecules including dihydropyridin-2-one derivatives (Ranade & Georg, 2014).
Fluorescence and Antimicrobial Studies 3. Ibrahim et al. (2018) explored the synthesis of fluorescent dihydropyridin-2-yl compounds and their properties. Although not directly related to 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride, this study contributes to the understanding of the fluorescent and antimicrobial properties of related dihydropyridin compounds (Ibrahim et al., 2018).
Aminomethylation Reactions 4. Khrustaleva et al. (2014) reported on the aminomethylation of dihydropyridine derivatives, a reaction type relevant to the modification of compounds like 3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride. Their work provides insights into how such compounds can be chemically modified and potentially applied in various fields (Khrustaleva, Frolov, Dotsenko, Dmitrienko, Bushmarinov, & Krivokolysko, 2014).
Mechanism of Action
Target of Action
Similar compounds such as 3-aminomethylphenylboronic acid have been used as inhibitors of mycobacterium tuberculosis (mtb) leucyl-trna synthetase (leurs) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its tRNA .
Mode of Action
Similar compounds have been shown to inhibit the function of their target enzymes . In the case of Mtb LeuRS inhibitors, they prevent the enzyme from attaching leucine to its tRNA, thereby inhibiting protein synthesis .
Biochemical Pathways
Inhibition of leurs would affect the protein synthesis pathway, leading to a decrease in the production of proteins .
Result of Action
Inhibition of leurs would likely result in a decrease in protein synthesis, which could have various effects depending on the specific proteins that are affected .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(aminomethyl)-6-tert-butyl-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.ClH/c1-10(2,3)8-5-4-7(6-11)9(13)12-8;/h4-5H,6,11H2,1-3H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNJFDAQTWDQQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-6-tert-butyl-1,2-dihydropyridin-2-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(6-amino-1H-indol-1-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B1383647.png)


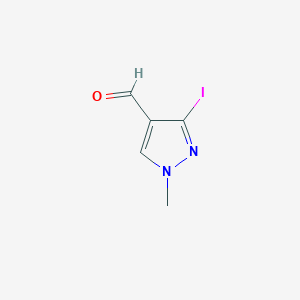
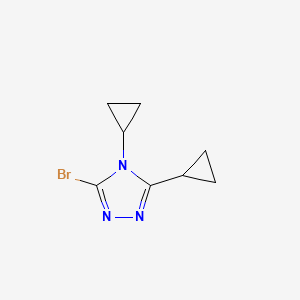

![8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1383656.png)
![tert-butyl 3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B1383657.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383661.png)

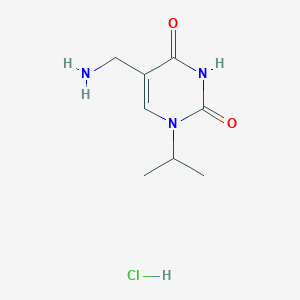
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383664.png)
![tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B1383665.png)
